2'-Ethoxy-biphenyl-2-ylamine
CAS No.: 142505-62-2
Cat. No.: VC21081143
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 142505-62-2 |
---|---|
Molecular Formula | C14H15NO |
Molecular Weight | 213.27 g/mol |
IUPAC Name | 2-(2-ethoxyphenyl)aniline |
Standard InChI | InChI=1S/C14H15NO/c1-2-16-14-10-6-4-8-12(14)11-7-3-5-9-13(11)15/h3-10H,2,15H2,1H3 |
Standard InChI Key | PHPIOZKKCCRTJC-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1C2=CC=CC=C2N |
Canonical SMILES | CCOC1=CC=CC=C1C2=CC=CC=C2N |
Introduction
Chemical Structure and Properties
2'-Ethoxy-biphenyl-2-ylamine belongs to the family of substituted biphenyls with an amino functional group. The structure consists of two phenyl rings connected by a single carbon-carbon bond, with an amino group (-NH2) at the 2-position of one ring and an ethoxy group (-OCH2CH3) at the 2'-position of the other ring.
Physical Properties
While the specific properties of 2'-Ethoxy-biphenyl-2-ylamine are not directly referenced in the provided materials, we can infer certain characteristics based on similar 2-amino biphenyl derivatives:
Property | Expected Value | Basis for Estimation |
---|---|---|
Physical State | Crystalline solid | Common for similar biphenyl derivatives |
Solubility | Likely soluble in organic solvents (ethanol, methanol, chloroform) | Based on related compounds |
Water Solubility | Limited solubility in water | Similar to other biphenyl derivatives |
Stability | May be sensitive to air oxidation | Common for aromatic amines |
Structural Characteristics
The biphenyl backbone creates a non-planar structure due to steric hindrance between the hydrogen atoms of adjacent rings. The amino group at the 2-position and ethoxy group at the 2'-position likely influence this torsional angle, potentially creating interesting electronic and spatial arrangements.
Synthesis Methods
General Pathways for 2-Amino Biphenyl Derivatives
The synthesis of 2'-Ethoxy-biphenyl-2-ylamine can potentially follow similar routes to those described for related 2-amino biphenyl derivatives in the patent literature.
Reaction from Aniline Derivatives
One potential synthesis method could involve the reaction between appropriately substituted anilines and phenylhydrazine derivatives, catalyzed by metal complexes such as iron or copper phthalocyanines .
The general reaction scheme might follow:
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Starting with an ethoxy-substituted aniline
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Reaction with phenylhydrazine in the presence of a metal catalyst
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Purification by column chromatography
Alternative Synthetic Routes
Cross-coupling reactions, particularly palladium-catalyzed reactions, could also be employed for the synthesis:
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Suzuki coupling between 2-amino phenylboronic acid and 2-ethoxy bromobenzene
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Buchwald-Hartwig amination of 2'-ethoxy-2-bromobiphenyl
Spectral Region | Expected Features |
---|---|
1H NMR Aromatic Region (6.5-7.5 ppm) | Complex multiplets from the aromatic protons of both phenyl rings |
1H NMR Amino Group (3.5-4.5 ppm) | Broad singlet (2H) from the -NH2 group |
1H NMR Ethoxy Group (1.0-4.0 ppm) | Triplet for -CH3 and quartet for -OCH2- |
13C NMR | Signals for aromatic carbons (115-150 ppm) and ethoxy group carbons (14-70 ppm) |
Applications in Organic Synthesis
As a Building Block
2'-Ethoxy-biphenyl-2-ylamine could serve as a valuable building block in organic synthesis, particularly for:
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Construction of heterocyclic compounds
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Synthesis of potential pharmaceutical candidates
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Development of functional materials
Biological Activity and Medicinal Chemistry
Structure-Activity Relationships
The 2-amino biphenyl scaffold appears in various bioactive compounds. The amino group can serve as a hydrogen bond donor, while the ethoxy group can act as a hydrogen bond acceptor, potentially enabling interactions with biological targets.
Comparison with Related Compounds
Structural Analogs
Several related compounds mentioned in the patent literature provide context for understanding the potential properties of 2'-Ethoxy-biphenyl-2-ylamine:
DavePhos Comparison
2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl (DavePhos) represents a more complex biphenyl derivative with documented applications:
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Unlike 2'-Ethoxy-biphenyl-2-ylamine, DavePhos contains a phosphine group
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DavePhos serves as a ligand in various palladium-catalyzed reactions
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The dimethylamino group in DavePhos versus the primary amine in 2'-Ethoxy-biphenyl-2-ylamine would confer different electronic and steric properties
Analytical Methods for Identification
Chromatographic Techniques
Based on the patent information, thin-layer chromatography (TLC) is commonly used to monitor reactions involving biphenyl derivatives . For 2'-Ethoxy-biphenyl-2-ylamine, similar conditions might be applicable:
Mass Spectrometry
Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of 2'-Ethoxy-biphenyl-2-ylamine, with fragmentation patterns characteristic of the ethoxy and amino functional groups.
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